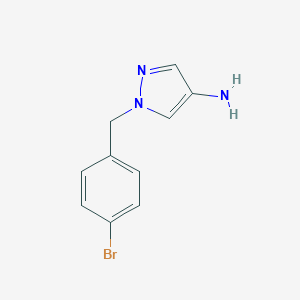

1-(4-bromobenzyl)-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-bromobenzyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a bromobenzyl group, which is a benzyl group with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 4-bromobenzyl bromide has been used to prepare aminomethyl-substituted biaryl compounds via sequential N-alkylation of various amines .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrazole ring attached to a bromobenzyl group. The bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached .

科学的研究の応用

Pyrazoline Derivatives and Heterocyclic Chemistry

Synthetic Strategies and Biological Activities : Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer properties, showcasing the versatility of pyrazoline as a scaffold for developing therapeutic agents (Ray et al., 2022). The synthesis and bioevaluation of novel pyrazole derivatives by different methods underline the heterocyclic compound's importance in pharmaceutical activities, suggesting that "1-(4-bromobenzyl)-1H-pyrazol-4-amine" could also have significant pharmacological potentials (Sheetal et al., 2018).

Therapeutic Applications : Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative disorders, indicating the significance of pyrazoline derivatives in treating diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022). This highlights the potential medical research applications of pyrazole derivatives, including "this compound".

Heterocyclic Compounds in Drug Discovery : The pyrazolo[1,5-a]pyrimidine scaffold, another closely related structure, is highlighted for its broad range of medicinal properties, such as anticancer and anti-inflammatory activities, underscoring the critical role of pyrazole derivatives in drug discovery (Cherukupalli et al., 2017).

Chemical Synthesis and Catalysis : The review on recent recyclable copper catalyst systems for C-N bond forming cross-coupling reactions using aryl halides and arylboronic acids indicates that pyrazole derivatives could be utilized in catalytic systems, potentially including "this compound" for synthesizing complex molecules (Kantam et al., 2013).

作用機序

Target of Action

Compounds with similar structures, such as s-(4-bromobenzyl)cysteine, have been found to target glutathione s-transferase p .

Mode of Action

Based on the structural similarity to other bromobenzyl compounds, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the bromobenzyl group, leading to various changes in the molecule.

Biochemical Pathways

Bromobenzyl compounds are known to participate in free radical reactions . These reactions can lead to various downstream effects, including the formation of new compounds.

Result of Action

Bromobenzyl compounds are known to participate in free radical reactions , which can lead to various molecular and cellular changes.

将来の方向性

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXEOSXACNBRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)

![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)

![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)

![2-(2,6-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359117.png)

![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)

![7-methyl-2-(5-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359120.png)

![2-(4-tert-butylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359121.png)

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)

![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)